

MOTS-c as an Exercise-Mimetic Peptide: A Technical Guide

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Compound of Interest		
Compound Name:	MOTS-c (human)	
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Abstract: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3] Functioning as a mitochondrial signaling peptide, or "mitokine," MOTS-c acts systemically to mimic many of the beneficial effects of exercise.[4][5] Under conditions of metabolic stress, it translocates from the mitochondria to the nucleus, where it regulates gene expression to adapt to cellular needs.[6][7][8] Its primary mechanisms involve the activation of the AMP-activated protein kinase (AMPK) pathway and the regulation of glucose and fatty acid metabolism, positioning it as a promising therapeutic candidate for metabolic diseases, obesity, and age-related functional decline.[5][9][10][11] This guide provides an in-depth overview of the core signaling pathways, quantitative effects, and key experimental methodologies used to study MOTS-c.

Core Mechanism of Action

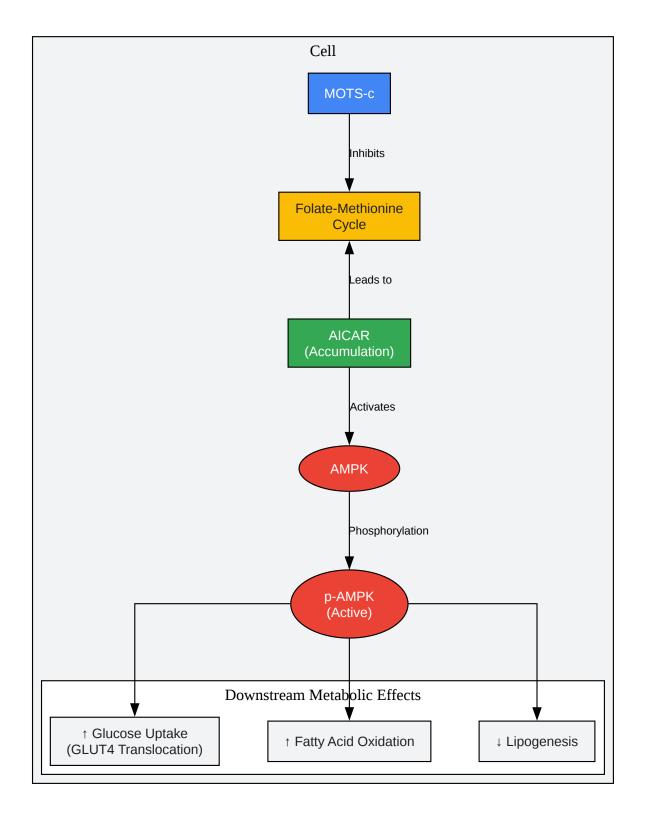
MOTS-c exerts its effects through two primary, interconnected signaling pathways: activation of the AMPK energy-sensing pathway and direct regulation of nuclear gene expression.

AMPK Pathway Activation

The most well-characterized mechanism of MOTS-c is the activation of AMPK, a master regulator of cellular energy.[5][11][12] MOTS-c does not activate AMPK directly but rather by modulating cellular metabolism. It inhibits the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an endogenous AMPK agonist.[2][5][10][13] Activated AMPK then phosphorylates downstream targets to



promote catabolic processes (glucose uptake, fatty acid oxidation) and inhibit anabolic processes (lipogenesis), thereby restoring cellular energy balance.[11][14]





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Caption: MOTS-c signaling via the Folate-AICAR-AMPK pathway.

Nuclear Translocation and Gene Regulation

In response to metabolic stressors like exercise or glucose restriction, MOTS-c translocates from the mitochondria to the nucleus.[4][6][7][13] This translocation is dependent on AMPK activity.[4] In the nucleus, MOTS-c directly regulates the expression of a wide array of adaptive genes.[7][8] It interacts with and regulates stress-responsive transcription factors, including Nuclear factor erythroid 2-related factor 2 (NFE2L2/NRF2), by binding to Antioxidant Response Elements (AREs) in gene promoters.[11] This allows for a coordinated response to maintain cellular homeostasis.[7]

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